molecular formula C19H24ClN3O2 B5368805 N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine

N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine

Cat. No. B5368805
M. Wt: 361.9 g/mol
InChI Key: XXRKRUGZCGBJLC-UHFFFAOYSA-N
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Description

N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine involves its ability to selectively block the activity of certain neurotransmitter receptors. Specifically, this compound binds to the allosteric site of the receptor, which results in a conformational change that reduces the activity of the receptor. This mechanism of action allows researchers to selectively block the activity of certain receptors and investigate their role in various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific receptors that it targets. In general, this compound has been shown to have a variety of effects on the central nervous system, including alterations in neurotransmitter release, changes in synaptic plasticity, and modulation of neuronal excitability. These effects can have significant implications for various physiological and behavioral processes, including learning and memory, addiction, and mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine in lab experiments is its ability to selectively block the activity of certain neurotransmitter receptors. This allows researchers to investigate the role of these receptors in various physiological and behavioral processes. However, there are also some limitations to using this compound. For example, it may have off-target effects on other receptors or enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine. One area of research is the development of more selective compounds that can target specific subtypes of neurotransmitter receptors. Another area of research is the investigation of the long-term effects of blocking certain neurotransmitter receptors, particularly in the context of addiction and other psychiatric disorders. Additionally, there is potential for the use of this compound in the development of new therapeutic agents for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine involves a multi-step process that requires the use of various reagents. The first step involves the reaction of 3-(3-chloro-5-isoxazolyl)propanoic acid with N-methylpiperidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of an intermediate product, which is then subjected to further reactions with benzyl bromide and sodium hydride to produce the final product.

Scientific Research Applications

N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine has a wide range of potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it is used as a tool to study the role of certain neurotransmitters in the brain. Specifically, this compound is used to selectively block the activity of certain neurotransmitter receptors, which allows researchers to investigate the physiological and behavioral effects of these receptors.

properties

IUPAC Name

1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(3-chloro-1,2-oxazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2/c1-22(13-15-6-3-2-4-7-15)16-8-5-11-23(14-16)19(24)10-9-17-12-18(20)21-25-17/h2-4,6-7,12,16H,5,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRKRUGZCGBJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCC3=CC(=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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